molecular formula C18H20N2O2 B1444576 2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 1241674-58-7

2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B1444576
M. Wt: 296.4 g/mol
InChI Key: GXBLJYVYVJHMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione” is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.4 g/mol1. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s possible that the synthesis process is proprietary or not widely published.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C18H20N2O21. However, without more specific information or an image of the structure, it’s difficult to provide a detailed analysis.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Its reactivity may depend on various factors, including temperature, pressure, and the presence of other substances.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not available in the search results. These properties can often be found in material safety data sheets (MSDS) or similar documents.


Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoins, including compounds with structures similar to the one mentioned, are significant in medicinal chemistry due to their versatile biological and pharmacological activities. A literature review highlights hydantoin as a preferred scaffold, supported by the importance of several drugs like phenytoin and nitrofurantoin. Hydantoins and their hybrids exhibit a range of therapeutic and agrochemical applications. They are crucial in the synthesis of non-natural amino acids and their conjugates, potentially offering new therapeutic avenues. The Bucherer-Bergs reaction is discussed as an efficient method for synthesizing hydantoins, emphasizing their role in drug discovery and organic synthesis (Shaikh et al., 2023).

Methionine Metabolism and SAM's Role

The metabolism of methionine and S-adenosylmethionine (SAM) in plants is another area where similar compounds might find relevance. Methionine, an essential amino acid, and SAM, its activated form, are involved in numerous metabolic pathways. SAM is crucial for the synthesis of ethylene, polyamines, and plays a significant role in methylation reactions required for plant growth and development. The regulation of SAM synthesis, recycling, and its distribution across various pathways demonstrates the complexity and importance of methionine metabolism in biological systems (Sauter et al., 2013).

Development of Chemosensors

Compounds with structures akin to the one are also pivotal in developing chemosensors. A study on 4-methyl-2,6-diformylphenol (DFP)-based compounds, for instance, showcases the potential for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underline the importance of molecular design in creating effective detection tools for environmental monitoring, clinical diagnostics, and research applications (Roy, 2021).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.


Future Directions

The future directions for research on this compound are not clear from the available information. It’s possible that it could be studied for potential applications in various fields, depending on its properties and effects.


Please note that this information is based on limited search results and may not be complete or accurate. For a comprehensive analysis, please consult a specialist or a chemist.


properties

IUPAC Name

4-[(4-ethylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-11-3-7-14(8-4-11)19-10-20-17(21)15-12-5-6-13(9-12)16(15)18(20)22/h3-8,12-13,15-16,19H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBLJYVYVJHMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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